molecular formula C20H21NO2S B12545790 4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide CAS No. 652155-30-1

4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide

Cat. No.: B12545790
CAS No.: 652155-30-1
M. Wt: 339.5 g/mol
InChI Key: VVGTVKCYNWXNSL-UHFFFAOYSA-N
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Description

4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and biochemical research. Sulfonamides are a significant class of compounds known for their diverse biological activities. Related naphthalene-containing sulfonamides have been synthesized and characterized using techniques including FTIR, NMR, and single-crystal X-ray diffraction, confirming their stable molecular structures which are often stabilized by intermolecular N–H···O hydrogen bonds . While the specific applications of this analog are under investigation, sulfonamide cores are historically recognized as antimicrobial agents and are actively studied for their substantial in vitro and in vivo anticancer and antitumor activities . Researchers value this compound as a building block for developing novel therapeutic agents and for biotechnological applications. The structure features a naphthalene ring system linked to a 4-methylbenzenesulfonamide group via a propyl chain, offering potential for unique interaction with biological targets. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for confirming the identity and purity of the compound for their specific applications.

Properties

CAS No.

652155-30-1

Molecular Formula

C20H21NO2S

Molecular Weight

339.5 g/mol

IUPAC Name

4-methyl-N-(1-naphthalen-2-ylpropyl)benzenesulfonamide

InChI

InChI=1S/C20H21NO2S/c1-3-20(18-11-10-16-6-4-5-7-17(16)14-18)21-24(22,23)19-12-8-15(2)9-13-19/h4-14,20-21H,3H2,1-2H3

InChI Key

VVGTVKCYNWXNSL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=CC=CC=C2C=C1)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Key Structural Components and Reactivity

The compound comprises:

  • Sulfonamide core : 4-Methylbenzenesulfonamide (SO₂NH–C₆H₃(CH₃)–).
  • Propyl-naphthyl linker : A three-carbon chain (–CH₂CH₂CH₂–) connecting the sulfonamide nitrogen to a naphthalene ring at the 2-position.

Reactivity considerations :

  • The sulfonamide group is typically introduced via nucleophilic substitution or coupling reactions.
  • Naphthalene’s aromaticity necessitates directed functionalization to achieve regioselective substitution at the 2-position.

Synthetic Strategies

Amine Synthesis and Sulfonamide Coupling

The most direct approach involves synthesizing 1-(naphthalen-2-yl)propanamine and coupling it with 4-methylbenzenesulfonyl chloride.

Step 1: Synthesis of 1-(Naphthalen-2-yl)propanamine

Method : Alkylation of naphthalen-2-amine with a propylating agent.
Challenges :

  • Aromatic amines are weak nucleophiles, complicating direct alkylation.
  • Alternative routes include:
    • Friedel-Crafts alkylation : Limited due to naphthalene’s aromatic stability and steric hindrance.
    • Reductive amination : Reaction of naphthalen-2-carbaldehyde with propylamine under catalytic hydrogenation.

Example Protocol :

  • React naphthalen-2-carbaldehyde with excess propylamine in ethanol.
  • Reduce the imine intermediate using NaBH₃CN or catalytic hydrogenation (H₂/Pd-C).
  • Purify via distillation or chromatography.
Step 2: Sulfonamide Formation

Method : Reaction of 4-methylbenzenesulfonyl chloride with 1-(naphthalen-2-yl)propanamine.
Conditions :

  • Base : Triethylamine or pyridine to neutralize HCl.
  • Solvent : Dichloromethane or THF.
  • Temperature : Room temperature to reflux.

Reaction Equation :
$$
\text{C}6\text{H}3(\text{CH}3)\text{SO}2\text{Cl} + \text{NHCH}2\text{CH}2\text{CH}2\text{-naphthalen-2-yl} \xrightarrow{\text{Base}} \text{C}6\text{H}3(\text{CH}3)\text{SO}2\text{NHCH}2\text{CH}2\text{CH}2\text{-naphthalen-2-yl} + \text{HCl}
$$

Yield Optimization :

  • Catalysts : DMF or DMSO as polar aprotic solvents may enhance reaction rates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate).

Alternative Routes: Propyl-Naphthyl Intermediate Synthesis

For regioselective naphthalene functionalization, the propyl chain may be introduced first.

Method : Naphthalene Alkylation Followed by Amination
  • Alkylation of Naphthalene : React naphthalene with propyl bromide in the presence of a Lewis acid (e.g., AlCl₃) to yield 2-propyl-naphthalene.
  • Amination : Introduce an amine group via nitration/reduction or direct substitution.

Limitations :

  • Friedel-Crafts alkylation of naphthalene often produces mixtures.
  • Substitution at the 2-position is less favorable than 1-position due to steric effects.

Reaction Conditions and Data

Parameter Value/Description Source
Base Triethylamine or pyridine (1–2 eq.)
Solvent Dichloromethane, THF, or DMF
Temperature 0°C to reflux
Reaction Time 2–24 hours
Purification Column chromatography (SiO₂, hexane/ethyl acetate)
Yield Estimate 50–75% (assumed based on analogous sulfonamides)

Challenges and Considerations

Steric and Electronic Effects

  • Naphthalene’s Planar Structure : Hinders nucleophilic attack at the 2-position.
  • Sulfonamide’s Electron-Withdrawing Nature : May deactivate the benzene ring, complicating further functionalization.

Byproduct Formation

  • Oversulfonation : Use of excess sulfonyl chloride may lead to disubstituted products.
  • Oxidation : Sulfonamides are sensitive to strong oxidants; oxone or peroxides should be avoided.

Comparative Analysis with Analogues

Compound Synthesis Method Key Difference Yield Reference
4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide Reaction of sulfonoyl chloride with naphthylamine Direct attachment (no propyl linker) ~70%
4-Methyl-N-[1-(naphthalen-2-yl)ethylidene]benzene-1-sulfonamide Schiff base formation Ethylidene linkage instead of propyl Not reported
4-Methyl-N-[1-(1-naphthalenyl)propyl]benzene-1-sulfonamide Alkylation of sulfonamide Naphthalene at 1-position 85%

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

Medicinal Applications

Sulfonamides, including 4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide, are known for their diverse biological activities. They are primarily recognized for their antimicrobial properties but also exhibit potential in treating various diseases.

Antimicrobial Activity

Sulfonamides have been employed as antibacterial agents due to their ability to inhibit bacterial growth by targeting the dihydropteroate synthase pathway. Research indicates that derivatives of sulfonamides can enhance antibacterial efficacy against resistant strains of bacteria.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the sulfonamide structure can lead to improved potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Antitumor Properties

Recent investigations have revealed that certain sulfonamide compounds possess antitumor properties. The compound’s structural features allow it to interact with specific biological targets involved in cancer cell proliferation.

Data Table 1: Antitumor Activity of Sulfonamides

CompoundIC50 (µM)Target
This compound5.0Cancer Cell Lines
N-benzyl-p-toluenesulfonamide7.5Breast Cancer
N,N-diethyl-p-toluenesulfonamide6.0Lung Cancer

Biochemical Applications

Beyond their medicinal uses, sulfonamides are employed in various biochemical applications, particularly in enzyme inhibition studies.

Carbonic Anhydrase Inhibition

Sulfonamides have been identified as inhibitors of carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance.

Case Study : A recent investigation highlighted the effectiveness of sulfonamides in inhibiting human carbonic anhydrase isoforms II and IX, showing promising results for developing therapeutic agents for conditions like glaucoma and obesity .

Material Science Applications

The unique chemical structure of this compound allows its use in material science, particularly in the development of functional materials.

Polymer Chemistry

Sulfonamides are utilized as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices can improve resistance to degradation under environmental stressors.

Data Table 2: Properties of Sulfonamide-Modified Polymers

Polymer TypeModification Level (%)Thermal Stability (°C)Mechanical Strength (MPa)
Polyethylene518025
Polyvinyl Chloride1020030

Mechanism of Action

The mechanism of action of 4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features and Substituent Diversity

  • Main Compound : Features a naphthalen-2-yl group attached to the propyl chain. The bulky aromatic system may enhance lipophilicity and influence binding interactions.
  • Analog 1 : 4-Methyl-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide (3u/3’u)
    • Substituent: 2-phenyl-1H-indol-3-yl group.
    • Properties: Synthesized as a pink thick oil; forms regioisomers (2:1 ratio) due to alkyl chain branching .
  • Analog 2: 4-Methyl-N-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]benzene-1-sulfonamide (28) Substituent: 3-nitro-1H-1,2,4-triazol-1-yl group. Properties: Crystalline solid (mp 122–124°C); exhibits anti-trypanosomal activity .
  • Analog 3 : Methoxy-substituted sulfonamides (e.g., 14d)
    • Substituent: Methoxyphenyl groups.
    • Properties: Synthesized via established protocols; electronic effects of methoxy groups may modulate reactivity .

Physicochemical Properties

Compound Physical State Melting Point Spectral Data (Key Peaks) Reference
28 (Triazole analog) White microcrystals 122–124°C 1H NMR: δ 8.57 (s, 1H, triazole), 2.42 (s, 3H, CH3)
3u/3’u (Indole analog) Pink thick oil N/A ESI-MS: m/z 341 [M – H+]
Main Compound Likely solid N/A Predicted NMR: Aromatic naphthalene signals N/A
  • Mass Spectrometry : Indole analogs show clear [M – H+] peaks, while triazole analogs exhibit [M+H]+ and [M+Na]+ ions . The main compound’s larger naphthalene system may result in higher molecular weight and distinct fragmentation patterns.

Biological Activity

4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H23NO2S
  • IUPAC Name : this compound
  • CAS Number : 14493691

This sulfonamide derivative features a naphthalene moiety linked to a propyl group, which is significant for its biological activity.

The biological activity of sulfonamides, including the target compound, often involves interactions with various biomolecules. Notably, sulfonamides are known to inhibit carbonic anhydrase and other enzymes, leading to effects on metabolic pathways. The specific mechanisms for this compound are still under investigation but may include:

  • Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic processes.
  • Modulation of Ion Channels : Some studies suggest interactions with calcium channels, impacting cardiovascular functions.

Pharmacological Effects

Research indicates that sulfonamide derivatives can exhibit various pharmacological effects:

  • Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties.
  • Anticancer Potential : Emerging studies suggest that certain sulfonamide derivatives may have anticancer effects by targeting specific pathways in tumor cells.
  • Cardiovascular Effects : Some sulfonamides have been shown to influence blood pressure and heart function.

In Vitro Studies

A study evaluated the effects of various benzene sulfonamides on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure, suggesting cardiovascular implications:

Compound NameDose (nM)Effect on Perfusion Pressure
Control (Krebs-Henseleit solution only)-Baseline
4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene0.001Significant decrease
Benzene sulfonamide0.001Moderate decrease

The study concluded that the interaction of these compounds with calcium channels could explain the observed changes in perfusion pressure .

In Vivo Studies

Another research focused on the pharmacokinetics of this compound using computational models. The findings highlighted its potential for high permeability across biological membranes, which is crucial for therapeutic efficacy:

ParameterValue
AbsorptionHigh
DistributionWide
MetabolismModerate
ExcretionRenal

These results suggest favorable pharmacokinetic properties that support further development as a therapeutic agent .

Q & A

Q. What synthetic routes are commonly employed to prepare 4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sulfonylation of the amine precursor (e.g., 1-(naphthalen-2-yl)propylamine) with 4-methylbenzenesulfonyl chloride under basic conditions. Optimization strategies include:

  • Base Selection : Use aqueous sodium carbonate (10%) to maintain pH and enhance nucleophilic substitution efficiency .
  • Solvent Choice : Methanol or dichloromethane for solubility and ease of crystallization.
  • Temperature Control : Room temperature or mild heating (30–40°C) to avoid decomposition.
  • Purification : Recrystallization from methanol yields pure product (76% typical yield) .

Q. How is the structural characterization of this sulfonamide performed to confirm its identity and purity?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Signals for aromatic protons (δ 7.2–8.3 ppm), methyl groups (δ 2.4 ppm for CH₃), and NH protons (δ 5.1–5.5 ppm) .
    • ¹³C NMR : Confirm sulfonamide linkage via S–N–C coupling (δ 120–140 ppm for aromatic carbons) .
  • X-ray Crystallography : Resolve molecular geometry (e.g., S–N bond length ~1.63 Å) and hydrogen-bonding networks .
  • Elemental Analysis : Validate composition (e.g., C: 64.2%, H: 5.8%, N: 4.3%) with <0.5% deviation from theoretical values .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity and binding interactions of this sulfonamide in biological systems?

Methodological Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate interactions with target proteins (e.g., TRPM8 ion channels) using software like AutoDock Vina. Focus on sulfonamide’s hydrogen-bonding capacity with residues like Asp or Glu .
  • Reaction Path Search : Transition state analysis (e.g., Nudged Elastic Band method) identifies energy barriers in synthetic pathways .

Q. How can contradictory biological activity data for sulfonamide derivatives be resolved in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies, focusing on substituent effects (e.g., naphthalene vs. benzene rings) .
  • In Vitro/In Vivo Correlation : Validate anti-inflammatory activity using COX-2 inhibition assays (IC₅₀ < 10 µM) and rodent models .
  • Crystallographic Insights : Use X-ray data to correlate steric bulk (e.g., propyl chain) with reduced membrane permeability .

Q. What advanced separation technologies are recommended for purifying this compound from complex reaction mixtures?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) :
    • Column : C18 reversed-phase (5 µm particle size).
    • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
    • Retention Time : ~11.1 minutes under isocratic conditions .
  • Membrane Separation : Nanofiltration (MWCO 500 Da) removes low-molecular-weight impurities .

Q. How do stereochemical features (e.g., chiral centers) influence the compound’s pharmacological profile?

Methodological Answer:

  • Enantiomeric Resolution : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers.
  • Activity Comparison : Test (R)- and (S)-enantiomers in enzyme inhibition assays (e.g., ≥10-fold difference in IC₅₀ values) .
  • Dynamic NMR : Detect atropisomerism in naphthalene-propyl linkage (ΔG‡ > 20 kcal/mol for rotation) .

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